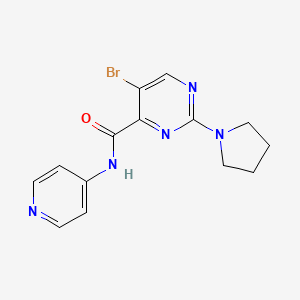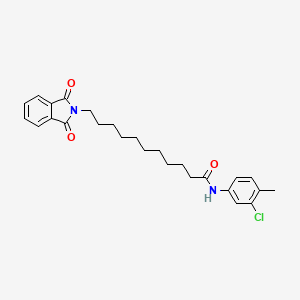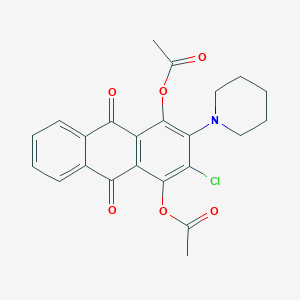![molecular formula C18H17ClFN3OS B11046792 (1S,5R)-N-(3-chloro-4-fluorophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B11046792.png)
(1S,5R)-N-(3-chloro-4-fluorophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1R,9R)-N~11~-(3-CHLORO-4-FLUOROPHENYL)-6-OXO-7,11-DIAZATRICYCLO[7310~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE is a complex organic molecule featuring a unique tricyclic structure It is characterized by the presence of a 3-chloro-4-fluorophenyl group, a diazatricyclic core, and a carbothioamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,9R)-N~11~-(3-CHLORO-4-FLUOROPHENYL)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE typically involves multi-step reactions. One common approach is the Hantzsch thiazole synthesis, which involves the reaction of substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The presence of the carbothioamide group allows for oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or nitrating mixtures (HNO3/H2SO4).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
The compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of (1R,9R)-N~11~-(3-CHLORO-4-FLUOROPHENYL)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
The uniqueness of (1R,9R)-N~11~-(3-CHLORO-4-FLUOROPHENYL)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE lies in its tricyclic structure and the presence of both chloro and fluoro substituents on the aromatic ring. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C18H17ClFN3OS |
|---|---|
Molekulargewicht |
377.9 g/mol |
IUPAC-Name |
(1S,9R)-N-(3-chloro-4-fluorophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide |
InChI |
InChI=1S/C18H17ClFN3OS/c19-14-7-13(4-5-15(14)20)21-18(25)22-8-11-6-12(10-22)16-2-1-3-17(24)23(16)9-11/h1-5,7,11-12H,6,8-10H2,(H,21,25)/t11-,12-/m0/s1 |
InChI-Schlüssel |
RXKCHYZFZMUMFH-RYUDHWBXSA-N |
Isomerische SMILES |
C1[C@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)C(=S)NC4=CC(=C(C=C4)F)Cl |
Kanonische SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NC4=CC(=C(C=C4)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-cyclohexyl-6-(2-hydroxyethyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B11046718.png)

![4-(4-fluorophenyl)-7-(4-methoxyphenyl)-1-methyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B11046723.png)
![3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11046727.png)
![3-(1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11046728.png)
![2,4-Dichloro-N-[2-(4-methoxyphenyl)-4-(1-pyrrolidinylcarbonyl)-1,2,3-thiadiazol-5(2H)-yliden]benzamide](/img/structure/B11046738.png)
![1-(3-methylphenyl)-4-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11046756.png)
![5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11046760.png)
![4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11046771.png)


![4-[(3,4-Dimethoxyphenyl)sulfonyl]-3-methyl-2-phenylmorpholine](/img/structure/B11046787.png)
![4-({5-chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}sulfonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11046788.png)
